Trimethyl orthopropionate
Overview
Description
Trimethyl orthopropionate, also known as 1,1,1-Trimethoxypropane, is a chemical compound with the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 . It is a clear colorless liquid .
Synthesis Analysis
Orthoesters, including Trimethyl orthopropionate, were first synthesized via nucleophilic substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . They are considered to be products of the exhaustive alkylation of unstable orthocarboxylic acids .
Molecular Structure Analysis
The molecular structure of Trimethyl orthopropionate is represented by the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 .
Chemical Reactions Analysis
Alkyl orthoesters, such as Trimethyl orthopropionate, are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . The reaction accomplishment under solvent-free conditions is an eco-friendly process .
Physical And Chemical Properties Analysis
Trimethyl orthopropionate is a clear colorless liquid . It has a density of 0.944 g/mL at 20 °C (lit.) . Its boiling point is 121-122 °C (lit.) , and it has a flash point of 19 °C . The vapor pressure is 35.8mmHg at 25°C . The refractive index is 1.397-1.399 .
Scientific Research Applications
Trimethyl orthopropionate is a type of orthoester, which is a functional group containing three alkoxy groups attached to one central carbon atom . Orthoesters, including Trimethyl orthopropionate, are valuable and efficient substrates used in various classes of two-component and multi-component organic reactions . They have applications in several branches of science, including polymers, liquid-crystalline compounds, biochemistry, medicine, medicinal organic chemistry, inorganic chemistry, organometallic chemistry, dynamic covalent chemistry, supramolecular chemistry, and crystal structure analysis .
For example, Trimethyl orthopropionate is used as an intermediate in pharmaceutical chemical and organic synthesis . It can react with N-benzoyl-glycine in the presence of 4-(dimethylamino)pyridine and acetic anhydride to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one . It is also used in the Claisen rearrangement to construct new C-C bonds . It can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane .
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Organic Synthesis
- Trimethyl orthopropionate is used in the Claisen rearrangement to construct new C-C bonds . This is a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon bonds and the rearrangement of carbon skeletons .
- It can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane . This reaction can be used to synthesize complex organic molecules with multiple pyrrole units .
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Green Chemistry
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Pharmaceutical Chemistry
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Inorganic Chemistry
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Synthesis of Acetamides
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Reaction Medium
- Trimethyl orthopropionate can be used as a reaction medium in various classes of two-component and multi-component organic reactions . This includes solvent-free conditions, aqueous media, and organic solvents . The use of Trimethyl orthopropionate in solvent-free conditions is an eco-friendly process with the absence of volatile toxic solvents, aligning with green chemistry goals .
Safety And Hazards
Trimethyl orthopropionate is classified as a highly flammable liquid and vapor . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The global Trimethyl Orthopropionate market size in 2023 was XX Million, and the compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . This suggests that Trimethyl orthopropionate will continue to be a valuable substrate in organic transformations, and its market is expected to grow in the future .
properties
IUPAC Name |
1,1,1-trimethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNAIODRDOMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179523 | |
Record name | Propane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl orthopropionate | |
CAS RN |
24823-81-2 | |
Record name | 1,1,1-Trimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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